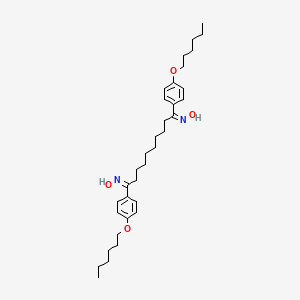![molecular formula C18H22N2O3 B14343403 4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate CAS No. 93061-45-1](/img/structure/B14343403.png)
4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate is a chemical compound with the molecular formula C18H22N2O3 and a molecular weight of 314.38 g/mol . This compound is known for its unique structure, which includes a hydroxybutyl group, an aminophenyl group, and a phenylcarbamate group. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of 4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate typically involves the reaction of 4-aminobenzyl alcohol with 4-hydroxybutyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the aminophenyl moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted carbamates and amines.
Applications De Recherche Scientifique
4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl group can form hydrogen bonds with active site residues, while the aminophenyl and phenylcarbamate groups can participate in hydrophobic interactions and π-π stacking with aromatic residues. These interactions can modulate the activity of the target protein, leading to changes in cellular pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate include:
4-Hydroxybutyl carbamate: This compound lacks the aminophenyl group and has different chemical properties and applications.
4-Hydroxybutyl acrylate: This compound contains an acrylate group instead of the carbamate group and is used in polymer synthesis.
N-(4-Hydroxybutyl)benzamide: This compound has a benzamide group instead of the phenylcarbamate group and is used in different chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Propriétés
Numéro CAS |
93061-45-1 |
|---|---|
Formule moléculaire |
C18H22N2O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
4-hydroxybutyl N-[4-[(4-aminophenyl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C18H22N2O3/c19-16-7-3-14(4-8-16)13-15-5-9-17(10-6-15)20-18(22)23-12-2-1-11-21/h3-10,21H,1-2,11-13,19H2,(H,20,22) |
Clé InChI |
UWOCPQGJYMGPEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)OCCCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)

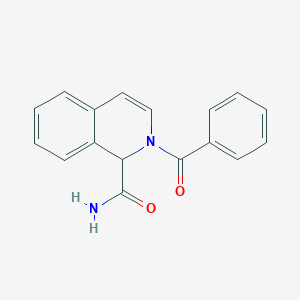

![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
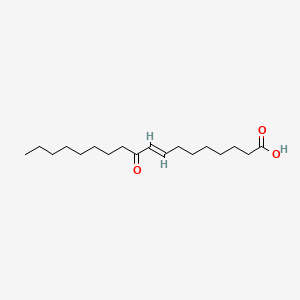
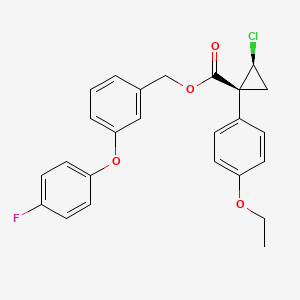
![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
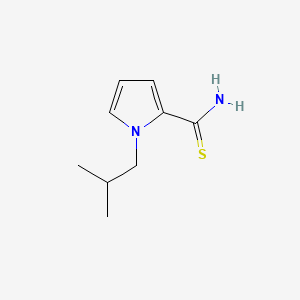
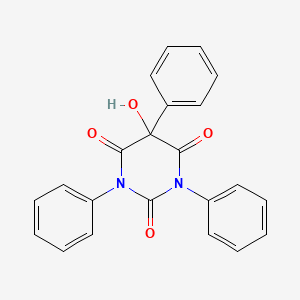
![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)

